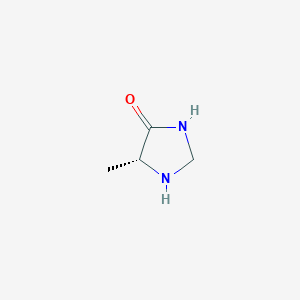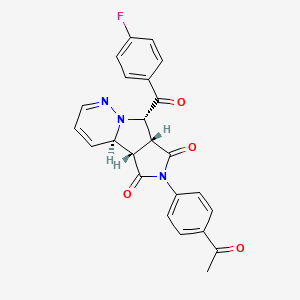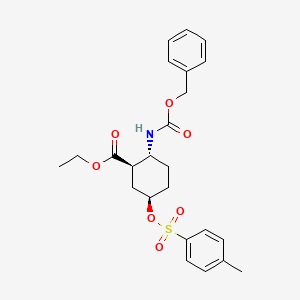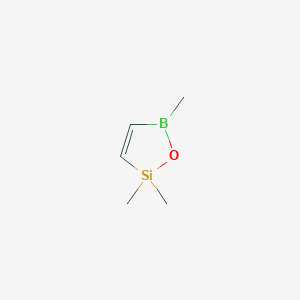
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is a unique organosilicon compound that has garnered interest in various scientific fields due to its distinctive structure and properties This compound features a five-membered ring containing silicon, boron, and oxygen atoms, along with three methyl groups attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole typically involves the reaction of trimethylsilyl chloride with boronic acid derivatives under controlled conditions. One common method includes the use of a catalyst such as palladium or platinum to facilitate the formation of the oxasilaborole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient large-scale synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or boronic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of silane or borane derivatives.
Substitution: The methyl groups attached to the ring can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents); reactions may require catalysts and specific solvents.
Major Products
Oxidation: Silanol, boronic acid derivatives.
Reduction: Silane, borane derivatives.
Substitution: Functionalized oxasilaborole derivatives with various substituents replacing the methyl groups.
科学的研究の応用
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole: Similar in structure but contains an oxazole ring instead of an oxasilaborole ring.
1H-Indene, 2,3-dihydro-1,1,5-trimethyl-: Contains an indene ring with similar methyl substitutions.
2,2,4-Trimethyl-1,2-dihydroquinoline: Features a quinoline ring with similar methyl groups.
Uniqueness
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is unique due to the presence of both silicon and boron atoms in its ring structure, which imparts distinct chemical reactivity and properties not found in similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
920034-02-2 |
|---|---|
分子式 |
C5H11BOSi |
分子量 |
126.04 g/mol |
IUPAC名 |
2,2,5-trimethyl-1,2,5-oxasilaborole |
InChI |
InChI=1S/C5H11BOSi/c1-6-4-5-8(2,3)7-6/h4-5H,1-3H3 |
InChIキー |
ZABDQGKAMAZQEC-UHFFFAOYSA-N |
正規SMILES |
B1(C=C[Si](O1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B12632835.png)
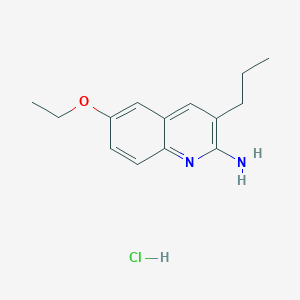
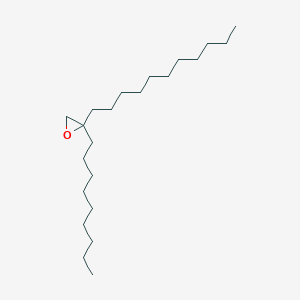
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)
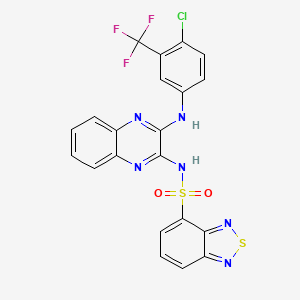
![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
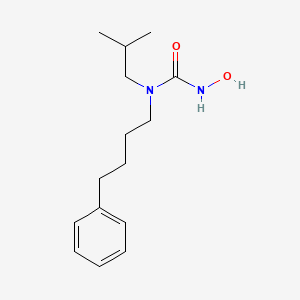
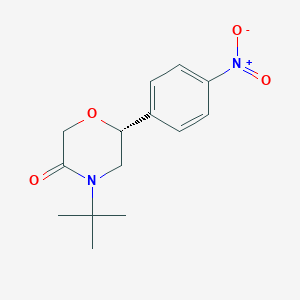
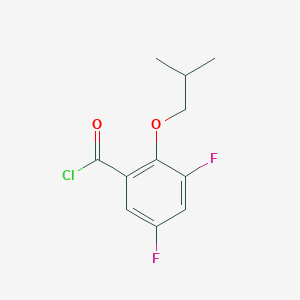
![6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12632914.png)
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
